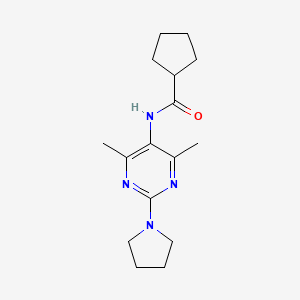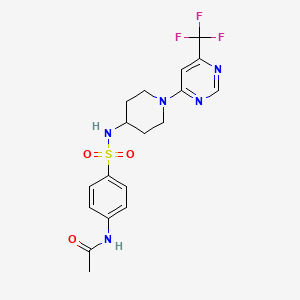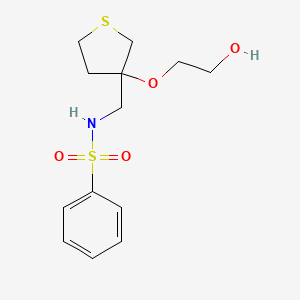
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a pyrimidine ring, and a cyclopentane ring . Pyrrolidine and pyrimidine are nitrogen-containing heterocycles widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyrimidine rings, followed by their functionalization . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as the cyclopentane ring . The spatial orientation of these rings and their substituents could significantly influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine and pyrimidine rings . These rings could undergo various reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Potential : N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide and its derivatives have been synthesized for potential antimicrobial applications. These compounds have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer and Anti-Inflammatory Applications
- Anticancer and Anti-5-lipoxygenase Agents : Derivatives of this compound have been evaluated as potential anticancer and anti-5-lipoxygenase agents. These compounds have shown promising results in inhibiting the growth of cancer cells and reducing inflammation (Rahmouni et al., 2016).
Antiviral Properties
- Anti-Hepatitis B Virus Activity : Certain derivatives of this compound have been tested for their antiviral activity against the hepatitis B virus (HBV), demonstrating moderate to high activities. This highlights the potential of these compounds in antiviral therapies (El‐Sayed et al., 2009).
Pharmaceutical Applications
- Pharmaceutical Drug Development : The compound and its derivatives are being explored in the development of pharmaceuticals, especially focusing on their molecular recognition processes, which are crucial for targeted drug action. This includes investigating their interactions with DNA for potential therapeutic applications (Rajam et al., 2017).
Antidepressant and Nootropic Agents
- Potential CNS Active Agents : Derivatives of this compound have been synthesized and evaluated for their antidepressant and nootropic activities, showing potential as central nervous system (CNS) active agents. These findings open avenues for developing new, more potent CNS active agents for therapeutic use (Thomas et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-11-14(19-15(21)13-7-3-4-8-13)12(2)18-16(17-11)20-9-5-6-10-20/h13H,3-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOODVKWHPSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)
![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)



![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)
![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)
methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)


![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2692868.png)